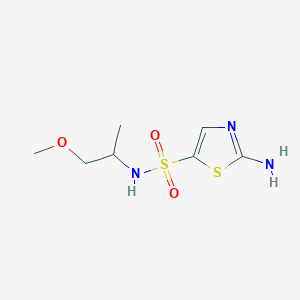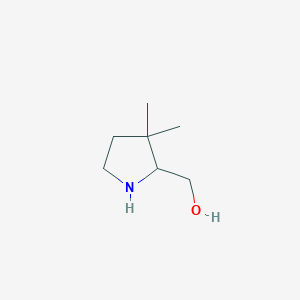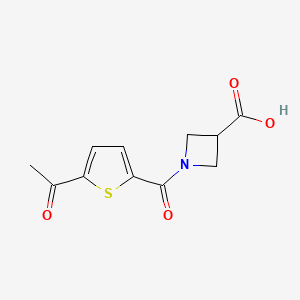
2-amino-N-(1-methoxypropan-2-yl)thiazole-5-sulfonamide
Overview
Description
Scientific Research Applications
Anticancer Applications
2-aminothiazole derivatives, including “2-amino-N-(1-methoxypropan-2-yl)thiazole-5-sulfonamide”, have shown promising results in anticancer drug discovery . They have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . The presence of N-methylamino at the 2-position of thiazole remarkably improved antiproliferative effects against MCF-7 cells .
Antimicrobial Applications
Thiazoles and their derivatives have demonstrated significant antimicrobial activities . This makes “2-amino-N-(1-methoxypropan-2-yl)thiazole-5-sulfonamide” a potential candidate for further exploration in this field.
Antiretroviral Applications
Thiazole derivatives have been used in the development of antiretroviral drugs . For example, ritonavir, an HIV/AIDS drug, contains a thiazole moiety .
Antifungal Applications
Thiazole-based compounds, such as abafungin, have been used as antifungal agents . This suggests potential antifungal applications for “2-amino-N-(1-methoxypropan-2-yl)thiazole-5-sulfonamide”.
Anti-inflammatory Applications
Thiazole derivatives have shown anti-inflammatory activities . This indicates that “2-amino-N-(1-methoxypropan-2-yl)thiazole-5-sulfonamide” could be explored for potential use in anti-inflammatory drugs.
Antidiabetic Applications
Thiazole derivatives have also been associated with antidiabetic activities . This suggests that “2-amino-N-(1-methoxypropan-2-yl)thiazole-5-sulfonamide” could have potential applications in the treatment of diabetes.
Anti-Alzheimer Applications
Thiazole derivatives have shown potential in the treatment of Alzheimer’s disease . This suggests that “2-amino-N-(1-methoxypropan-2-yl)thiazole-5-sulfonamide” could be a potential candidate for further research in this area.
Antihypertensive Applications
Thiazole derivatives have demonstrated antihypertensive activities . This indicates that “2-amino-N-(1-methoxypropan-2-yl)thiazole-5-sulfonamide” could be explored for potential use in antihypertensive drugs.
Future Directions
Mechanism of Action
Target of Action
The primary targets of 2-amino-N-(1-methoxypropan-2-yl)thiazole-5-sulfonamide are Bcr-Abl and HDAC1 . Bcr-Abl is a fusion protein that is often associated with leukemia, while HDAC1 is a histone deacetylase enzyme that plays a crucial role in the regulation of gene expression .
Mode of Action
2-amino-N-(1-methoxypropan-2-yl)thiazole-5-sulfonamide interacts with its targets by inhibiting their activity . This inhibition disrupts the normal functioning of these proteins, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of Bcr-Abl and HDAC1 affects multiple biochemical pathwaysIt is known that bcr-abl is involved in several signaling pathways related to cell growth and survival, while hdac1 is involved in the regulation of gene expression .
Result of Action
The inhibition of Bcr-Abl and HDAC1 by 2-amino-N-(1-methoxypropan-2-yl)thiazole-5-sulfonamide leads to potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of these cancers .
properties
IUPAC Name |
2-amino-N-(1-methoxypropan-2-yl)-1,3-thiazole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O3S2/c1-5(4-13-2)10-15(11,12)6-3-9-7(8)14-6/h3,5,10H,4H2,1-2H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACZWQYPMABUDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NS(=O)(=O)C1=CN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(1-methoxypropan-2-yl)thiazole-5-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1489321.png)
![5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1489322.png)




